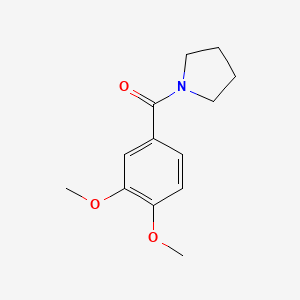![molecular formula C15H21N3O2 B5627285 2-[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5627285.png)
2-[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves polycondensation reactions, cyclization, and reactions with aromatic amines. For instance, Faghihi and Mozaffari (2008) detailed the synthesis of new polyamides through direct polycondensation, involving a medium of N-methyl-2-pyrrolidone, triphenyl phosphite, calcium chloride, and pyridine to produce high yield polymers with pyridyl moiety in the main chain. Similarly, Shahriari et al. (2022) developed a method for synthesizing pyrrolidin-5-one-2-carboxamides via a one-pot Ugi reaction followed by regioselective cyclization, highlighting the versatility of synthesis approaches for related structures (Faghihi & Mozaffari, 2008); (Shahriari et al., 2022).
Molecular Structure Analysis
Molecular structure analysis of related compounds often utilizes X-ray diffraction and NMR techniques. For example, the crystal structure and solution behavior of compounds like pyridine-2,6-dicarboxamide have been explored to demonstrate strong hydrogen bonding networks both in solid state and in solution, highlighting the importance of structural studies in understanding compound properties (Marlin, Olmstead, & Mascharak, 2000).
Chemical Reactions and Properties
Chemical reactions involving the compound or related structures include cycloadditions, Michael reactions, and reactions with Grignard reagents. These reactions often result in the formation of new bonds and the introduction of functional groups, demonstrating the chemical versatility and reactivity of such compounds. For instance, Waldner (1988) discussed cycloadditions of α,β-unsaturated hydrazones, showcasing the reactivity of related pyridine compounds (Waldner, 1988).
Physical Properties Analysis
The physical properties of related compounds, such as solubility and thermal stability, are crucial for understanding their behavior in different environments. The polymers synthesized by Faghihi and Mozaffari (2008) were notable for their solubility in polar solvents and high thermal stability, indicating the potential for diverse applications based on physical properties (Faghihi & Mozaffari, 2008).
Chemical Properties Analysis
The chemical properties, such as reactivity with different reagents and susceptibility to various chemical reactions, highlight the functional versatility of the compound. For example, the reaction of pyridine-2,6-dicarboximides with Grignard reagents discussed by Hitchings and Vernon (1990) illustrates the compound's reactivity and the potential for synthesizing novel derivatives with specific chemical properties (Hitchings & Vernon, 1990).
Eigenschaften
IUPAC Name |
2-[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-9-7-18(8-15(9,2)20)14-11(13(16)19)6-10-4-3-5-12(10)17-14/h6,9,20H,3-5,7-8H2,1-2H3,(H2,16,19)/t9-,15+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFAMPVDMFROOT-PSLIRLAXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C)O)C2=C(C=C3CCCC3=N2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C)O)C2=C(C=C3CCCC3=N2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[(5-chloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5627217.png)
![1,9-dimethyl-4-[3-(3-thienyl)propanoyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5627222.png)

![8-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5627241.png)


![6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5627253.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-mesitylethanone](/img/structure/B5627260.png)
![3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5627270.png)
![4-{4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-3-fluoropyridine](/img/structure/B5627277.png)

![1-[(4-bromophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5627307.png)
![4-fluoro-3-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}benzenesulfonamide](/img/structure/B5627308.png)
![2-[4-(2-naphthylmethyl)-1-piperazinyl]pyrimidine](/img/structure/B5627315.png)